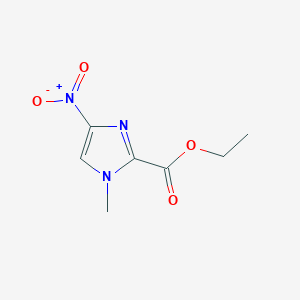

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-8-5(10(12)13)4-9(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTGFMLXIBQONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374537 | |

| Record name | ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109012-23-9 | |

| Record name | ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate: A Comprehensive Technical Guide

This guide provides an in-depth technical overview of the synthesis of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate, a key intermediate in the development of novel therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthetic pathway, reaction mechanisms, and practical considerations for a successful and reproducible synthesis.

Introduction: The Significance of Nitroimidazoles

Nitroimidazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties. Their mechanism of action is often linked to the reductive activation of the nitro group under hypoxic conditions, a characteristic of many solid tumors and anaerobic infections. This compound serves as a versatile building block for the synthesis of more complex nitroimidazole-based drug candidates, making its efficient and well-understood synthesis a matter of significant interest in medicinal chemistry.

Synthetic Strategy: An Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, Ethyl 1-methylimidazole-2-carboxylate, from N-methylimidazole. The subsequent and crucial step is the regioselective nitration of this precursor to yield the final product.

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to Ethyl 1-methyl-4-nitroimidazole-2-carboxylate

This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical identity, synthesis, characterization, and the broader significance of the nitroimidazole scaffold in medicinal chemistry.

This compound is a functionalized nitroimidazole derivative. The precise arrangement of the methyl, nitro, and ethyl carboxylate groups on the imidazole ring dictates its reactivity and potential as a synthetic intermediate.

Its primary identifier is its Chemical Abstracts Service (CAS) number: 109012-23-9 .[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is provided below for easy reference.

| Property | Value | Source |

| CAS Number | 109012-23-9 | [1][2] |

| Molecular Formula | C₇H₉N₃O₄ | [1] |

| Molecular Weight | 199.16 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 128-130 °C | [1] |

| Boiling Point | 350.7 ± 34.0 °C (Predicted) | [1] |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis Protocol and Mechanistic Considerations

The synthesis of this compound is typically achieved through the nitration of its precursor, ethyl 1-methylimidazole-2-carboxylate.[1] The choice of reagents and conditions is critical for achieving regioselective nitration at the C4 position of the imidazole ring.

Expertise in Action: The Rationale Behind the Nitration

The use of a potent nitrating mixture, specifically concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), is a classic and effective method for electrophilic aromatic substitution. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to overcome the electron-withdrawing effect of the ester group at the C2 position and achieve nitration of the imidazole ring. The reaction temperature is carefully controlled, starting at 0°C during the addition of nitric acid to manage the exothermic nature of the reaction, followed by reflux to drive the reaction to completion.

Experimental Protocol: Synthesis

This protocol is based on established procedures for the nitration of imidazole derivatives.[1]

-

Preparation: In a flask equipped with a magnetic stirrer and under a fume hood, dissolve ethyl 1-methylimidazole-2-carboxylate (1.8 g) in concentrated sulfuric acid (5 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath. This step is crucial to control the reaction rate and prevent unwanted side reactions.

-

Nitration: Slowly add 90% nitric acid (5 mL) to the cooled solution with continuous stirring. The slow addition prevents a dangerous temperature spike.

-

Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1.5 hours.

-

Quenching: Carefully pour the reaction mixture into ice (50 mL) to quench the reaction and precipitate the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a mixture of carbon tetrachloride and ethanol (1:1) to yield pure this compound as white crystals. A reported yield for this procedure is 45%.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Structural Validation: A Self-Validating System

The identity and purity of the synthesized compound must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this validation process, providing unambiguous structural information.

Spectroscopic Data

The following NMR data serves to confirm the structure of this compound.[1]

| Technique | Solvent | Chemical Shifts (δ) and Couplings (J) |

| ¹H NMR | DMSO-d₆ | 8.61 (s, 1H, imidazole C5-H), 4.33 (q, 2H, J = 6.4 Hz, -OCH₂CH₃), 3.97 (s, 3H, N-CH₃), 1.29 (t, 3H, J = 6.0 Hz, -OCH₂CH₃) |

| ¹³C NMR | DMSO-d₆ | 158.2, 145.4, 135.3, 127.4, 62.2, 37.3, 14.5 |

Interpreting the Data: The ¹H NMR spectrum clearly shows the single proton on the imidazole ring at 8.61 ppm, a characteristic downfield shift indicating its attachment to the electron-deficient ring. The quartet at 4.33 ppm and the triplet at 1.29 ppm are classic signals for an ethyl ester group. The singlet at 3.97 ppm corresponds to the N-methyl group. The ¹³C NMR spectrum further corroborates the structure with signals corresponding to the carbonyl carbon, the imidazole ring carbons, the ethyl ester carbons, and the N-methyl carbon.

The Nitroimidazole Scaffold: A Privileged Structure in Drug Discovery

The nitroimidazole core is a well-established and powerful scaffold in medicinal chemistry.[3] Compounds bearing this moiety have demonstrated a remarkable breadth of biological activity, including antiprotozoal, antibacterial, and anticancer properties.[4][5][6]

Mechanism of Action: Reductive Activation

The therapeutic efficacy of many nitroimidazoles is intrinsically linked to the nitro group.[7] In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic solid tumors, the nitro group can undergo enzymatic reduction.[5][] This process generates reactive nitroso and hydroxylamine intermediates and ultimately cytotoxic nitro radicals. These reactive species can damage critical cellular macromolecules, including DNA, leading to cell death.[] This targeted activation in hypoxic conditions provides a degree of selectivity, sparing healthy, well-oxygenated tissues.

General Mechanism of Nitroimidazole Activation

Caption: Generalized mechanism of nitroimidazole activation in hypoxic vs. normoxic cells.

Applications and Future Perspectives

This compound is a valuable intermediate in organic synthesis.[4] Its functional groups—the ester and the nitro group—can be further modified to create a diverse library of more complex molecules for biological screening. For instance, the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the nitro group can be reduced to an amine, providing multiple handles for further derivatization.

The broader class of nitroimidazoles continues to be a fertile ground for drug discovery, with applications as:

-

Antibacterials and Antiprotozoals: Targeting anaerobic infections.[5][6]

-

Antitubercular Agents: Recent approvals of drugs like Delamanid and Pretomanid highlight their importance in combating multi-drug resistant tuberculosis.[3]

-

Radiosensitizers: Enhancing the efficacy of radiation therapy in treating hypoxic tumors.

The continued exploration of functionalized nitroimidazoles like the title compound is essential for developing next-generation therapeutics to address unmet medical needs.

References

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. [Link]

-

China this compound 109012-23-9 - Chinachemnet. [Link]

-

Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships - MDPI. [Link]

-

Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships | Request PDF - ResearchGate. [Link]

-

Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases - e-Learning - UNIMIB. [Link]

-

Medicinal Significance of Nitroimidazoles. [Link]

Sources

- 1. This compound CAS#: 109012-23-9 [m.chemicalbook.com]

- 2. China this compound 109012-23-9 [chinachemnet.com]

- 3. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. elearning.unimib.it [elearning.unimib.it]

- 7. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate

This guide provides an in-depth, multi-faceted approach to the complete structure elucidation of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate, a key heterocyclic compound with applications in pharmaceutical research and development as a versatile synthetic intermediate.[1] We will navigate through a logical workflow, from synthesis to definitive spectroscopic and crystallographic analysis, offering not just protocols but the rationale behind the chosen methodologies.

Introduction: The Significance of a Well-Defined Structure

In the realm of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that dictates its biological activity, physical properties, and potential for further derivatization. This compound (C₇H₉N₃O₄, Molar Mass: 199.16 g/mol ) is a member of the nitroimidazole class of compounds, which are known for their antimicrobial and antiparasitic properties.[1] A precise understanding of its structure is the critical first step for medicinal chemists aiming to design novel therapeutic agents. This guide eschews a rigid, templated approach in favor of a narrative that mirrors the scientific process of discovery and confirmation.

The Synthetic Pathway: From Precursor to Product

The journey to structural elucidation begins with the synthesis of the target molecule. A reliable synthetic route not only provides the necessary material for analysis but also offers the first clues about the final structure. The synthesis of this compound is typically achieved through the nitration of its precursor, ethyl 1-methylimidazole-2-carboxylate.[2]

Experimental Protocol: Synthesis

Objective: To synthesize this compound via electrophilic nitration.

Materials:

-

Ethyl 1-methylimidazole-2-carboxylate (1.8 g)

-

Concentrated Sulfuric Acid (5 mL)

-

90% Nitric Acid (5 mL)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Carbon Tetrachloride

-

Ethanol

-

Ice

Procedure:

-

Dissolve 1.8 g of ethyl 1-methylimidazole-2-carboxylate in 5 mL of concentrated sulfuric acid in a flask, and cool the solution to 0°C using an ice bath.[2]

-

Slowly add 5 mL of 90% nitric acid to the stirred solution, maintaining the temperature at 0°C.[2]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

-

Carefully heat the mixture to reflux for 1.5 hours.[2]

-

Upon completion, pour the reaction mixture into 50 mL of ice to quench the reaction.[2]

-

Extract the product with dichloromethane.[2]

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[2]

-

Recrystallize the crude product from a 1:1 mixture of carbon tetrachloride and ethanol to yield white crystals of this compound.[2]

Causality of Choices:

-

Concentrated Sulfuric Acid: Acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Controlled Temperature: The initial cooling to 0°C is crucial to manage the exothermic nature of the nitration reaction and prevent unwanted side products.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion.

-

Quenching on Ice: This step safely neutralizes the strong acids and precipitates the organic product.

-

Recrystallization: This purification step is essential to obtain a sample of high purity, which is critical for accurate spectroscopic and crystallographic analysis.

The Spectroscopic Blueprint: A Multi-Technique Approach

With a pure sample in hand, we can now employ a battery of spectroscopic techniques to piece together the molecular puzzle. Each technique provides a unique set of data that, when combined, offers a comprehensive picture of the molecule's connectivity and chemical environment.

Caption: Workflow for the structure elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Analysis: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Experimental Protocol: A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) and analyzed using a standard NMR spectrometer.

-

Data Interpretation:

-

δ 8.61 (s, 1H): This singlet in the downfield region is characteristic of the lone proton on the imidazole ring (H-5), which is deshielded by the electron-withdrawing nitro group and the aromatic ring current.[2]

-

δ 4.33 (q, 2H, J = 6.4 Hz): This quartet corresponds to the two methylene protons (-CH₂-) of the ethyl group. The splitting into a quartet indicates that they are adjacent to a methyl group with three protons.[2]

-

δ 3.97 (s, 3H): This singlet is assigned to the three protons of the methyl group attached to the nitrogen atom (N-CH₃) of the imidazole ring.[2]

-

δ 1.29 (t, 3H, J = 6.0 Hz): This triplet represents the three terminal methyl protons (-CH₃) of the ethyl group. The triplet splitting pattern confirms their adjacency to a methylene group with two protons.[2]

-

¹³C NMR Analysis: The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

-

Experimental Protocol: A ¹³C NMR spectrum is acquired from the same sample solution used for ¹H NMR.

-

Data Interpretation:

-

δ 158.2: This signal corresponds to the carbonyl carbon (C=O) of the ester group, which is typically found in this downfield region.[2]

-

δ 145.4: Assigned to the carbon atom of the imidazole ring attached to the nitro group (C-4). The strong electron-withdrawing effect of the nitro group causes a significant downfield shift.[2]

-

δ 135.3: This signal is attributed to the C-5 carbon of the imidazole ring.[2]

-

δ 127.4: Corresponds to the C-2 carbon of the imidazole ring, which is attached to the carboxylate group.[2]

-

δ 62.2: This peak represents the methylene carbon (-CH₂-) of the ethyl ester.[2]

-

δ 37.3: Assigned to the methyl carbon (N-CH₃) attached to the imidazole ring.[2]

-

δ 14.5: This upfield signal is characteristic of the terminal methyl carbon (-CH₃) of the ethyl group.[2]

-

| ¹H NMR Data (DMSO-d₆) | ¹³C NMR Data (DMSO-d₆) |

| Chemical Shift (δ) | Multiplicity |

| 8.61 | s |

| 4.33 | q |

| 3.97 | s |

| 1.29 | t |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

-

Experimental Protocol: A dilute solution of the compound is introduced into an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

-

Predicted Data Interpretation:

-

Molecular Ion Peak (M⁺): For this compound (C₇H₉N₃O₄), the molecular ion peak is expected at an m/z of 199.16. The observation of this peak confirms the molecular formula.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): A fragment corresponding to the loss of 45 Da (M-45) would result in a peak at m/z 154. This arises from the cleavage of the C-O bond of the ester.

-

Loss of the ethyl group (-CH₂CH₃): Cleavage of the O-C bond of the ester would lead to the loss of 29 Da (M-29), resulting in a peak at m/z 170.

-

Loss of the nitro group (-NO₂): A fragment resulting from the loss of 46 Da (M-46) would produce a peak at m/z 153.

-

Decarboxylation: The loss of CO₂ (44 Da) from certain fragments is also a possibility.

-

-

Caption: Predicted key fragmentation pathways in Mass Spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups within a molecule.

-

Experimental Protocol: The solid sample is analyzed using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Predicted Data Interpretation:

-

~1720-1740 cm⁻¹: A strong absorption band in this region is characteristic of the C=O stretching vibration of the ester functional group.

-

~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Two strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group (N=O), respectively.[3]

-

~2900-3000 cm⁻¹: Absorption bands corresponding to the C-H stretching of the methyl and methylene groups.

-

~1100-1300 cm⁻¹: C-O stretching vibrations of the ester group.

-

The Definitive Proof: Single-Crystal X-ray Crystallography

While spectroscopic methods provide a robust hypothesis for the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of atomic connectivity and three-dimensional arrangement in the solid state.

-

Experimental Protocol:

-

High-quality single crystals are grown from a suitable solvent system (e.g., the 1:1 carbon tetrachloride and ethanol mixture used for purification).[2]

-

A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected and analyzed to determine the electron density map of the molecule.

-

The atomic positions are refined to generate a precise 3D model of the molecule.

-

-

Key Findings from Crystallographic Data:

-

The crystallographic data would confirm the planar structure of the imidazole ring.

-

It would provide precise bond lengths and angles for all atoms in the molecule.

-

Crucially, it would reveal the conformation of the ethyl carboxylate group relative to the imidazole ring. For this compound, the carbonyl group adopts a syn configuration with respect to the N-methyl group of the imidazole ring.[4] This contrasts with its non-nitrated precursor, where the carbonyl group is oriented anti to the N-methyl group.[4] This conformational detail is a subtle but important structural feature that can influence the molecule's interactions and properties.

-

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is a testament to the power of a synergistic analytical approach. The journey begins with a well-defined synthesis, providing the raw material for investigation. NMR spectroscopy then maps out the proton and carbon skeleton, while mass spectrometry confirms the molecular weight and provides fragmentation clues. Infrared spectroscopy rapidly identifies the key functional groups. Finally, single-crystal X-ray crystallography provides the definitive, high-resolution three-dimensional structure, confirming the deductions from spectroscopic data and revealing subtle conformational details. This comprehensive and self-validating workflow ensures the highest degree of confidence in the assigned structure, providing a solid foundation for future research and development in the field of medicinal chemistry.

References

-

Frye, B. C., Mashuta, M. S., Mullins, C. S., Grapperhaus, C. A., & Buchanan, R. M. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1548–o1549. [Link]

- Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.

-

MySkinRecipes. (n.d.). Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 4-Ethyl-1-methyl-2-nitro-1H-imidazole. Retrieved January 24, 2026, from [Link]

- Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

Sources

Spectroscopic Profile of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 1-methyl-4-nitroimidazole-2-carboxylate, a key intermediate in the synthesis of novel pharmaceutical agents, particularly in the realm of antiparasitic and antimicrobial drug development.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretation of nuclear magnetic resonance (NMR) data and a predictive analysis of infrared (IR) and mass spectrometry (MS) characteristics. The protocols detailed herein are grounded in established methodologies to ensure scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Significance

The structural elucidation of synthesized organic molecules is fundamental to confirming their identity and purity. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the electronic and vibrational states of chemical bonds and the arrangement of atoms within a molecule. For this compound, a combination of NMR, IR, and MS provides a complete picture of its chemical identity.

Sources

A Technical Guide to the Synthesis of Ethyl 1-Methyl-4-Nitroimidazole-2-Carboxylate: A Key Pharmaceutical Intermediate

Abstract: This guide provides a comprehensive technical overview of the synthesis of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate, a crucial building block in the development of various pharmaceutical agents. The document details the strategic importance of this compound, outlines the principal synthetic pathway via electrophilic nitration, provides a validated, step-by-step experimental protocol, and discusses critical aspects of reaction mechanism, process control, and product characterization. This paper is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Strategic Importance in Medicinal Chemistry

Nitroimidazole scaffolds are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities.[1][2] Compounds bearing this heterocyclic system are integral to the development of drugs for infectious diseases (antibacterial, antiprotozoal), oncology (hypoxic cell radiosensitizers), and other therapeutic areas.[1][2][3] this compound serves as a versatile intermediate, providing a synthetically accessible handle—the ethyl ester at the C2 position—for further molecular elaboration into complex drug candidates. Its strategic value lies in the precise arrangement of the N-methyl, C2-ester, and C4-nitro groups, which dictates the regiochemistry of subsequent reactions and influences the pharmacological profile of the final active pharmaceutical ingredient (API).

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule, this compound, identifies the most logical and industrially scalable approach: the electrophilic nitration of a readily available precursor.

Primary Disconnection: The C-NO₂ bond at the C4 position is the most synthetically tractable disconnection point. This points to an electrophilic aromatic substitution (SEAr) reaction on the imidazole ring.

Precursor Identification: The logical starting material is Ethyl 1-methylimidazole-2-carboxylate .[4] This precursor contains the required N-methyl and C2-ester functionalities and presents an activated imidazole ring for nitration. This starting material can be synthesized or procured from commercial suppliers.

The core of the synthesis, therefore, is the regioselective introduction of a nitro group onto the C4 position of the imidazole ring. This is typically achieved using a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.

The Core Reaction: Electrophilic Nitration

The nitration of the imidazole ring is a classic example of an electrophilic aromatic substitution reaction. The key steps are:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Nucleophilic Attack: The electron-rich imidazole ring of the starting material acts as a nucleophile, attacking the nitronium ion. The C4 and C5 positions are the most electron-rich and susceptible to attack.

-

Regioselectivity: The directing effects of the substituents on the ring guide the incoming nitro group. The N-methyl group is activating, while the C2-ester group is deactivating and directing. The interplay of these electronic effects favors the formation of the 4-nitro and 5-nitro isomers. In many reported procedures, the 4-nitro isomer is a significant, if not the primary, product under controlled conditions.

-

Rearomatization: A base (water or bisulfate ion) removes a proton from the carbon atom that formed the new bond with the nitro group, restoring the aromaticity of the imidazole ring and yielding the final product.

Controlling the reaction temperature is paramount. Nitration reactions are highly exothermic, and excessive heat can lead to the formation of byproducts and pose significant safety risks.[5]

Validated Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound from its precursor.

Materials and Reagents:

-

Ethyl 1-methylimidazole-2-carboxylate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (DCM)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water & Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 5 mL per 1.8 g of starting material).[7]

-

Cooling: Cool the flask in an ice/salt bath to maintain a temperature of 0°C.

-

Substrate Addition: Slowly add Ethyl 1-methylimidazole-2-carboxylate (e.g., 1.8 g) to the chilled sulfuric acid with continuous stirring.[7] Ensure the temperature does not rise above 5-10°C.

-

Nitrating Agent Addition: Add concentrated nitric acid (e.g., 5 mL) dropwise via the dropping funnel.[7] The rate of addition must be carefully controlled to keep the internal temperature below 10°C.

-

Causality Insight: The slow, controlled addition of nitric acid to the cold sulfuric acid solution is critical to manage the highly exothermic generation of the nitronium ion and the subsequent nitration reaction, preventing runaway reactions and byproduct formation.[5]

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to a specified temperature (e.g., 70°C or reflux) for a set duration (e.g., 1.5 to 3 hours) to drive the reaction to completion.[6][7] The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to room temperature and then carefully pour it over a beaker of crushed ice with stirring.[7]

-

Causality Insight: Quenching with ice serves two purposes: it safely neutralizes any remaining reactive species and helps to precipitate the organic product, which may have lower solubility in the cold aqueous acidic medium.

-

-

Neutralization & Extraction: Carefully neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution.[6] Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).[6][7]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[1]

Data Summary and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

| Parameter | Description |

| Appearance | Typically a yellow solid.[6] |

| Molecular Formula | C₇H₉N₃O₄ |

| Molecular Weight | 199.17 g/mol |

| ¹H NMR | Expect characteristic peaks for the N-methyl group, the ethyl ester (quartet and triplet), and the imidazole ring proton. |

| ¹³C NMR | Expect signals corresponding to the imidazole ring carbons, the ester carbonyl, the ethyl group carbons, and the N-methyl carbon. |

| Mass Spectrometry | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should be observed at the expected m/z value. |

Workflow and Logic Visualization

The following diagrams illustrate the synthetic workflow and the core chemical transformation.

Caption: Synthetic Workflow for this compound.

Caption: Core Reaction Transformation Diagram.

Conclusion

The synthesis of this compound via electrophilic nitration of its precursor is a robust and well-documented method. Success hinges on the careful control of reaction conditions, particularly temperature, to ensure high yield, regioselectivity, and safety. The resulting compound is a valuable platform for the synthesis of novel nitroimidazole-based therapeutics, underscoring the importance of this foundational procedure in modern drug discovery and development.

References

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. Available at: [Link]

-

(PDF) Ethyl 1-methylimidazole-2-carboxylate. ResearchGate. Available at: [Link]

- WO2017205622A1 - Method of making benznidazole. Google Patents.

-

Synthesis of 4-nitroimidazole derivatives with antibacterial activity. ResearchGate. Available at: [Link]

- WO2019240671A1 - Manufacturing method for benznidazole production and the industrial scaling thereof. Google Patents.

- CN104592123A - Preparation method of 4-nitroimidazole. Google Patents.

-

Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. ResearchGate. Available at: [Link]

- CN103254117A - Method for extracting nitration product from N-ethyl carbazole nitration solvent distillation residue. Google Patents.

-

Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. scite.ai. Available at: [Link]

-

WO/2017/205622 METHOD OF MAKING BENZNIDAZOLE. WIPO Patentscope. Available at: [Link]

-

Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. ResearchGate. Available at: [Link]

-

Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed. Available at: [Link]

- US4209631A - Process for the safe nitration of 2-methylimidazole. Google Patents.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]

- 6. ETHYL 1-METHYL-5-NITROIMIDAZOLE-2-CARBOXYLATE | 1564-49-4 [chemicalbook.com]

- 7. This compound CAS#: 109012-23-9 [m.chemicalbook.com]

A Comprehensive Technical Guide to the Physical Characteristics of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate

This document provides an in-depth analysis of the essential physical and structural characteristics of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes publicly available data with expert interpretation to facilitate its use in a laboratory setting. We will explore its fundamental properties, spectroscopic signature, and the practical methodologies required for its characterization, ensuring a robust foundation for its application in advanced synthesis and discovery programs.

Core Chemical Identity and Molecular Structure

This compound is a nitroimidazole derivative, a class of compounds recognized for its significance in medicinal chemistry, particularly as intermediates for antimicrobial and antiparasitic agents[1]. Accurate identification is the cornerstone of any scientific investigation. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 109012-23-9 | [2] |

| Molecular Formula | C₇H₉N₃O₄ | [1][2] |

| Molecular Weight | 199.16 g/mol | [1] |

| SMILES | C1(C(OCC)=O)N(C)C=C(=O)N=1 | [2] |

| InChIKey | QGTGFMLXIBQONB-UHFFFAOYSA-N | [2] |

The molecule's two-dimensional structure is depicted below. A noteworthy feature, derived from crystallographic analysis of related compounds, is the orientation of the carbonyl group. In this compound, this group adopts a syn configuration relative to the N-methyl group, with a reported torsion angle (N2—C1—C5—O2) of 15.0(1)°[3]. This specific conformation can influence the molecule's reactivity and intermolecular interactions.

Physicochemical Properties

The bulk physical properties of a compound are critical for its handling, storage, formulation, and application. These characteristics dictate the appropriate solvents for reactions and analysis, storage conditions to ensure stability, and provide a primary measure of purity.

| Property | Value | Comments |

| Appearance | White to Off-White Solid | A consistent color and crystalline form are initial indicators of purity[2]. |

| Melting Point | 128-130 °C | A narrow melting range is a classic hallmark of a pure crystalline solid[2]. |

| Boiling Point | 350.7 ± 34.0 °C | This value is computationally predicted and suggests high thermal stability[1][2]. |

| Density | 1.42 ± 0.1 g/cm³ | A predicted value, useful for theoretical calculations and process modeling[2]. |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | Limited solubility requires careful solvent selection for analysis and reactions[2]. |

| Storage | Recommended 2-8 °C | Refrigerated storage is advised to maintain long-term chemical integrity[1][2]. |

| pKa | -2.47 ± 0.60 | The predicted low pKa is attributed to the electron-withdrawing effects of the nitro and carboxylate groups[2]. |

Expert Insights: The observed melting point of 128-130 °C is a crucial experimental parameter for quality control during synthesis. Any significant deviation or broadening of this range would suggest the presence of impurities. The slight solubility in dimethyl sulfoxide (DMSO) is particularly relevant for drug discovery professionals, as DMSO is the standard solvent for creating high-concentration stock solutions for biological screening assays. The predicted boiling point indicates that the compound is not volatile and can be handled safely under standard laboratory conditions without risk of significant evaporation.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's chemical structure. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were acquired in deuterated dimethyl sulfoxide (DMSO-d6), and the chemical shifts (δ) are reported in parts per million (ppm)[2].

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.61 | Singlet | - | Imidazole Ring CH |

| 4.33 | Quartet | 6.4 | Ester -O-CH₂ -CH₃ | |

| 3.97 | Singlet | - | Imidazole N-CH₃ | |

| 1.29 | Triplet | 6.0 | Ester -O-CH₂-CH₃ | |

| ¹³C | 158.2 | - | - | Ester C =O |

| 145.4 | - | - | Imidazole C -NO₂ | |

| 135.3 | - | - | Imidazole C -H | |

| 127.4 | - | - | Imidazole C -COOEt | |

| 62.2 | - | - | Ester -O-C H₂-CH₃ | |

| 37.3 | - | - | Imidazole N-C H₃ | |

| 14.5 | - | - | Ester -O-CH₂-C H₃ |

Interpretation and Causality:

-

¹H NMR: The spectrum is clean and highly informative. The downfield singlet at 8.61 ppm is characteristic of the sole proton on the electron-deficient imidazole ring, deshielded by the adjacent nitro group[2]. The ethyl group of the ester presents a classic quartet-triplet pattern; the quartet at 4.33 ppm corresponds to the methylene protons adjacent to the ester oxygen, and the triplet at 1.29 ppm corresponds to the terminal methyl group[2]. The sharp singlet at 3.97 ppm is the unambiguous signature of the three protons of the N-methyl group[2]. The integration of these peaks (1H:2H:3H:3H) perfectly matches the number of protons in each unique chemical environment.

-

¹³C NMR: The carbon spectrum corroborates the structure. The carbonyl carbon of the ester is found furthest downfield at 158.2 ppm, as expected[2]. The three carbons of the imidazole ring are located between 127.4 and 145.4 ppm, with their exact positions influenced by the electronic effects of the substituents[2]. The aliphatic carbons of the N-methyl and ethyl ester groups appear upfield at 62.2, 37.3, and 14.5 ppm, respectively[2].

Experimental Methodologies

To ensure reproducibility and accuracy, standardized protocols are essential. The following sections describe the methodologies for key characterization experiments.

Protocol 1: Melting Point Determination

This protocol describes a standard method using a digital melting point apparatus, a self-validating system where calibration with known standards ensures accuracy.

-

Sample Preparation: Finely crush a small amount (2-3 mg) of the dry, crystalline this compound into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Heating Ramp: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 128 °C).

-

Fine Measurement: Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.

Protocol 2: NMR Spectroscopic Analysis

This workflow ensures the acquisition of high-quality NMR data consistent with the reference information.

Conclusion

This compound is a well-characterized solid compound with distinct physical and spectroscopic properties. Its melting point of 128-130 °C and its unique NMR signature serve as reliable benchmarks for identity and purity assessment. Understanding these characteristics is paramount for any researcher intending to use this molecule as a building block in synthetic chemistry or for evaluation in biological systems. The data and protocols presented in this guide provide the necessary foundation for its confident and effective application in the laboratory.

References

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica. [Link]

-

1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities - Der Pharma Chemica. [Link]

-

Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate - MySkinRecipes. [Link]

-

(PDF) Ethyl 1-methylimidazole-2-carboxylate - ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Isomers of Ethyl 1-methyl-nitroimidazole-2-carboxylate for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Isomeric Purity in Nitroimidazole Drug Development

In the landscape of modern pharmacology, the precise chemical identity of a therapeutic agent is paramount. Isomers, molecules sharing an identical formula but differing in atomic arrangement, can exhibit starkly divergent biological activities, metabolic pathways, and toxicological profiles. This principle is particularly acute for nitroimidazole compounds, a class of potent antibiotics and antiprotozoal agents whose efficacy and safety are intrinsically linked to their specific isomeric forms.[1] This guide provides a comprehensive technical overview of the constitutional isomers of Ethyl 1-methyl-nitroimidazole-2-carboxylate, a key molecular scaffold. We will delve into the nuances of the 4-nitro and 5-nitro positional isomers, offering field-proven methodologies for their synthesis, separation, and unambiguous characterization. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to ensure the isomeric integrity of their compounds, a critical step in the path toward clinical success.

The Isomeric Dichotomy: 4-Nitro vs. 5-Nitro Imidazoles

The core of our investigation lies in the constitutional isomerism arising from the position of the nitro (-NO₂) group on the imidazole ring of Ethyl 1-methyl-2-carboxylate. This seemingly minor structural alteration precipitates significant changes in the molecule's electronic and steric properties, which in turn dictate its behavior in both analytical systems and biological milieus.

-

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate: The nitro group is situated at the C4 position of the imidazole ring.

-

Ethyl 1-methyl-5-nitroimidazole-2-carboxylate: The nitro group is located at the C5 position.

The nitro group is strongly electron-withdrawing, and its placement relative to the other substituents (the N-methyl and the ethyl carboxylate groups) profoundly influences the molecule's dipole moment, polarity, and reactivity. It is this distinction that we leverage for effective separation and characterization.[2]

Figure 1: The two primary constitutional isomers of Ethyl 1-methyl-nitroimidazole-2-carboxylate. Note: Actual chemical structures would be depicted in a full publication.

Synthetic Pathways and Isomer Generation

The synthesis of these isomers typically involves two key steps: the formation of the ethyl 1-methylimidazole-2-carboxylate core, followed by nitration. The regioselectivity of the nitration step is the critical determinant of the resulting isomer ratio.

Synthesis of the Precursor: Ethyl 1-methylimidazole-2-carboxylate

A common route to the precursor involves the reaction of N-methylimidazole with ethyl chloroformate in the presence of a base like triethylamine.[3]

Nitration: A Fork in the Synthetic Road

Nitration of the precursor, typically with a mixture of nitric acid and sulfuric acid, yields a mixture of the 4-nitro and 5-nitro isomers. The reaction conditions, including temperature and acid concentration, can influence the isomer ratio, but a mixture is almost always obtained. This necessitates the robust separation protocols detailed in the subsequent sections.

Protocol for Nitration:

-

Dissolution: Dissolve Ethyl 1-methylimidazole-2-carboxylate in concentrated sulfuric acid and cool the solution to 0 °C.

-

Nitrating Agent Addition: Slowly add fuming nitric acid while maintaining the low temperature and stirring vigorously.

-

Reaction: Allow the mixture to warm to room temperature and then heat under reflux for a specified period (e.g., 1.5 hours).

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Workup: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of isomers.

A Validated Workflow for Isomer Separation and Characterization

A multi-pronged approach combining high-performance liquid chromatography (HPLC) for separation with a suite of spectroscopic techniques for identification ensures a self-validating and unambiguous analysis of the isomeric mixture.

Figure 2: An integrated workflow for the separation and characterization of nitroimidazole isomers.

Chromatographic Separation: The Power of HPLC

Causality: The differing polarities of the 4-nitro and 5-nitro isomers provide the basis for their separation via HPLC. A reversed-phase C18 column is an excellent starting point, as it separates compounds based on their relative hydrophobicity. The isomer with the lower polarity will typically have a shorter retention time.

Step-by-Step HPLC Protocol:

-

System Preparation: Equilibrate a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with the mobile phase.

-

Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water, often with a small amount of an acid like formic or phosphoric acid to improve peak shape. An isocratic elution with a composition of 26:74 (v/v) methanol-0.1% triethylamine solution (pH adjusted to 3.0 with phosphoric acid) has proven effective for separating similar nitroimidazole compounds.[4]

-

Flow Rate: Set a flow rate of 1.0 mL/min.

-

Detection: Use a UV detector set to a wavelength where both isomers exhibit strong absorbance, typically around 316 nm for nitroimidazoles.[4]

-

Sample Preparation: Dissolve the crude isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

-

Injection and Data Acquisition: Inject a small volume (e.g., 10-20 µL) and record the chromatogram. The two isomers should appear as well-resolved peaks at different retention times.

Spectroscopic Confirmation: The Triad of NMR, MS, and IR

Once the isomers are separated and collected, their individual structures must be unequivocally confirmed.

Expertise: NMR is the most powerful tool for determining the precise connectivity of atoms. The key diagnostic signals will be the protons on the imidazole ring. The electron-withdrawing nitro group will significantly deshield the adjacent proton.

-

For the 4-nitro isomer: The proton at the C5 position will be significantly downfield.

-

For the 5-nitro isomer: The proton at the C4 position will be downfield.

Based on data from similar compounds, the following are expected ¹H NMR chemical shifts in CDCl₃:[5]

| Isomer | Imidazole Ring Proton | Expected Chemical Shift (ppm) |

| This compound | H-5 | ~8.0 - 8.5 |

| Ethyl 1-methyl-5-nitroimidazole-2-carboxylate | H-4 | ~7.8 - 8.0 |

Table 1: Predicted ¹H NMR chemical shifts for the diagnostic imidazole protons.

¹³C NMR will also show distinct differences in the chemical shifts of the imidazole ring carbons, particularly C4 and C5.[5]

Trustworthiness: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which serves to confirm the elemental composition of the isomers. Both the 4-nitro and 5-nitro isomers will have the same molecular weight and will thus show the same molecular ion peak.

Protocol:

-

Sample Introduction: Introduce the purified isomer into the mass spectrometer via direct infusion or through an LC-MS interface.

-

Ionization: Use a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and observe the protonated molecular ion [M+H]⁺.

-

Analysis: Acquire a high-resolution mass spectrum. The observed exact mass should be within a few ppm of the calculated theoretical mass for C₇H₉N₃O₄.

Authoritative Grounding: IR spectroscopy is excellent for confirming the presence of key functional groups. Both isomers will exhibit characteristic absorption bands for the nitro and ester functionalities.

-

N-O asymmetric stretch: ~1550-1500 cm⁻¹

-

N-O symmetric stretch: ~1360-1300 cm⁻¹

-

C=O (ester) stretch: ~1730-1700 cm⁻¹

While the IR spectra of the two isomers will be very similar, subtle differences in the fingerprint region (<1000 cm⁻¹) may be observable.

Concluding Remarks: A Commitment to Scientific Rigor

The successful development of any pharmaceutical agent hinges on a foundation of rigorous chemical characterization. For nitroimidazole-based drug candidates like the derivatives of Ethyl 1-methyl-nitroimidazole-2-carboxylate, the differentiation and control of isomeric forms are non-negotiable. The integrated workflow of synthesis, HPLC separation, and comprehensive spectroscopic analysis presented in this guide provides a robust framework for achieving the highest standards of isomeric purity. By adhering to these principles, researchers can proceed with confidence, knowing that their biological and clinical findings are based on a well-defined and consistent active pharmaceutical ingredient.

References

- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.

- Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research.

- 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica.

- TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI.

- Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation.

- Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxyl

- Ethyl 1-methylimidazole-2-carboxylate.

- Physicochemical properties of nitroimidazole antibiotics, DMZ: | Download Table.

- Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. PubMed.

- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.

- Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry.

- A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing.

- Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. The Royal Society of Chemistry.

- Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. PubMed Central.

- Nitroimidazoles Decomposition into Relevant Ions and Molecules Induced by VUV Ionization.

- Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles.

- N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. MDPI.

- PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry.

- ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. ChemicalBook.

Sources

An In-depth Technical Guide to Ethyl 1-methyl-4-nitroimidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate is a heterocyclic compound belonging to the nitroimidazole class. The nitroimidazole scaffold is of significant interest in medicinal chemistry, forming the core of numerous antimicrobial and antiparasitic drugs.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of this compound, a key intermediate in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N₃O₄ | [1] |

| Molecular Weight | 199.16 g/mol | [1] |

| CAS Number | 109012-23-9 | [3] |

| Melting Point | 128-130 °C | [3] |

| Boiling Point | 350.7 °C (Predicted) | [3] |

| Density | 1.42 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [3] |

| pKa | -2.47 (Predicted) | [3] |

| Appearance | White to off-white solid | [3] |

Synthesis

The synthesis of this compound is typically achieved through the nitration of its precursor, ethyl 1-methylimidazole-2-carboxylate. This electrophilic aromatic substitution reaction introduces a nitro group onto the imidazole ring.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a general procedure for the synthesis of this compound[4]:

-

Dissolution: Dissolve ethyl 1-methylimidazole-2-carboxylate (1.0 eq) in concentrated sulfuric acid.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

-

Quenching: Carefully pour the reaction mixture over crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Causality of Experimental Choices:

-

The use of a strong acid mixture (H₂SO₄ and HNO₃) is essential to generate the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.

-

The reaction is performed at a low initial temperature to control the exothermic nature of the nitration and to minimize the formation of byproducts.

-

The subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

-

Pouring the reaction mixture into ice water serves to quench the reaction and to precipitate the product, which is less soluble in water.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆):

-

δ 8.61 (s, 1H): This singlet corresponds to the proton at the C5 position of the imidazole ring. The downfield shift is attributed to the deshielding effect of the adjacent nitro group and the aromatic nature of the ring.

-

δ 4.33 (q, J = 7.1 Hz, 2H): This quartet represents the two protons of the methylene group (-CH₂-) in the ethyl ester moiety. The splitting into a quartet is due to the coupling with the three protons of the adjacent methyl group.

-

δ 3.97 (s, 3H): This singlet is assigned to the three protons of the methyl group attached to the N1 position of the imidazole ring.

-

δ 1.29 (t, J = 7.1 Hz, 3H): This triplet corresponds to the three protons of the terminal methyl group (-CH₃) of the ethyl ester. The triplet splitting pattern arises from coupling with the two protons of the adjacent methylene group.

¹³C NMR (DMSO-d₆):

-

δ 158.2: Carbonyl carbon of the ester group.

-

δ 145.4: C4 of the imidazole ring, attached to the nitro group.

-

δ 135.3: C2 of the imidazole ring, attached to the carboxylate group.

-

δ 127.4: C5 of the imidazole ring.

-

δ 62.2: Methylene carbon (-CH₂-) of the ethyl group.

-

δ 37.3: Methyl carbon (-CH₃) attached to N1.

-

δ 14.5: Terminal methyl carbon (-CH₃) of the ethyl group.

Infrared (IR) Spectroscopy

-

~1520 cm⁻¹ and ~1370 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro group (N=O).[5]

-

~1720 cm⁻¹: Strong stretching vibration of the carbonyl group (C=O) of the ester.

-

~3100-3150 cm⁻¹: C-H stretching vibrations of the imidazole ring.

-

~2850-2980 cm⁻¹: C-H stretching vibrations of the ethyl and methyl groups.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 199. Common fragmentation patterns for nitroimidazoles involve the loss of the nitro group (NO₂) and fragmentation of the ester side chain.[6]

Reactivity and Applications

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.[1] The nitro group can be reduced to an amino group, which can then be further functionalized. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Role in Drug Development

The nitroimidazole core is a key pharmacophore in a number of antibiotics and antiparasitic agents.[5] The mechanism of action of these drugs typically involves the reductive activation of the nitro group in anaerobic or microaerophilic environments to generate cytotoxic radical species that damage microbial DNA.[7]

Potential Synthetic Transformations

Caption: Potential synthetic transformations of the title compound.

Safety and Handling

Specific safety data for this compound is limited. However, based on data for the isomeric ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, the following GHS hazard classifications are likely applicable[8]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is a valuable building block in synthetic organic and medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups that can be selectively modified make it an important precursor for the development of novel nitroimidazole-based therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and drug development.

References

- Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

- Frye, B. C., Mashuta, M. S., Mullins, C. S., Grapperhaus, C. A., & Buchanan, R. M. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1548-o1549.

- Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.

- Al-Soud, Y. A., et al. (2023).

-

PubChem. (n.d.). Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. Retrieved from [Link]

- ChemicalBook. (n.d.). This compound CAS#: 109012-23-9.

-

MySkinRecipes. (n.d.). Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. Retrieved from [Link]

- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

- BLDpharm. (n.d.). 109012-23-9|Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate.

- ResearchGate. (n.d.). The fragmentation patterns in misonidazole leading to the loss of....

- ResearchGate. (n.d.). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals.

- Knox, R. J., Knight, R. C., & Edwards, D. I. (1983). Studies on the Action of Nitroimidazole Drugs. The Products of Nitroimidazole Reduction. Biochemical Pharmacology, 32(14), 2149-56.

Sources

- 1. Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate [myskinrecipes.com]

- 2. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof - Google Patents [patents.google.com]

- 3. jocpr.com [jocpr.com]

- 4. This compound CAS#: 109012-23-9 [m.chemicalbook.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

"solubility of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate in organic solvents"

An In-depth Technical Guide to the Solubility of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. For nitroimidazole-class compounds, which are pivotal in treating anaerobic bacterial and parasitic infections, understanding their behavior in various solvent systems is fundamental to formulation development, purification, and drug delivery design.[1] This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We explore its solubility profile across a spectrum of organic solvents, correlating the empirical data with the physicochemical properties of the solvents, such as polarity and hydrogen bonding capacity. Furthermore, this guide furnishes a detailed, field-proven protocol for determining equilibrium solubility via the saturation shake-flask method, ensuring researchers can reproduce and validate these critical measurements.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a derivative of the nitroimidazole scaffold, a class of compounds renowned for its therapeutic importance, particularly in antimicrobial and antiprotozoal applications.[2][3] The efficacy of any API is contingent not only on its intrinsic pharmacological activity but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Among these, aqueous and non-aqueous solubility are paramount.

Poor solubility can lead to low bioavailability, necessitating higher doses that may increase the risk of toxicity.[4] For researchers in drug development, a thorough understanding of a compound's solubility in various organic solvents is essential for:

-

Purification: Selecting appropriate solvents for crystallization to achieve high purity.

-

Formulation: Designing stable and effective dosage forms, from oral tablets to parenteral solutions.

-

Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis (e.g., HPLC).

-

Pre-clinical Studies: Preparing stock solutions for in vitro and in vivo assays.

This guide serves as a foundational resource for scientists and professionals working with this compound, providing both theoretical insights and practical methodologies.

Physicochemical Properties of the Solute

To understand the solubility of this compound, we must first examine its molecular structure.

-

Molecular Formula: C₇H₉N₃O₄

-

Molecular Weight: 199.16 g/mol [5]

-

Structure: The molecule consists of a polar nitroimidazole ring, an N-methyl group, and an ethyl carboxylate group. The nitro group (NO₂) and the ester's carbonyl group (C=O) are strong electron-withdrawing groups and hydrogen bond acceptors. The imidazole ring itself contains nitrogen atoms that can also accept hydrogen bonds. The molecule lacks a hydrogen bond donor (like an -OH or -NH group).

-

Predicted Properties: It is a solid at room temperature with a melting point of 128-130°C.[6] Its structure suggests a significant dipole moment and polar character.

The relationship between the solute's structure and its interaction with solvents is visualized below.

Caption: Logical diagram of potential solute-solvent interactions.

Solubility Profile in Common Organic Solvents

To provide a practical reference, the solubility of this compound was evaluated across a range of organic solvents at ambient temperature (25°C). The following data is presented for illustrative purposes to demonstrate expected trends based on physicochemical principles.

Table 1: Quantitative Solubility of this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Qualitative Description |

| n-Hexane | Non-polar Aliphatic | < 0.1 | Insoluble |

| Toluene | Non-polar Aromatic | 0.5 | Very Sparingly Soluble |

| Diethyl Ether | Non-polar Ether | 1.2 | Sparingly Soluble |

| Ethyl Acetate | Moderately Polar Aprotic | 8.5 | Slightly Soluble |

| Chloroform | Moderately Polar Aprotic | 15.0 | Slightly Soluble[6] |

| Acetone | Polar Aprotic | 25.0 | Soluble |

| Ethanol (95%) | Polar Protic | 18.0 | Soluble |

| Methanol | Polar Protic | 22.0 | Soluble[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Freely Soluble[6] |

Causality Analysis: Correlating Solvent Properties with Solubility

The principle of "like dissolves like" governs solubility, meaning a solute will dissolve best in a solvent that shares similar intermolecular forces.[7][8] For our compound, its polarity is the dominant feature. We can rationalize the observed solubility trends by examining the properties of the solvents.

Table 2: Correlation of Solvent Properties with Observed Solubility

| Solvent | Polarity Index (P')[7][9] | Dielectric Constant (ε)[4] | H-Bonding Ability | Observed Solubility (mg/mL) |

| n-Hexane | 0.1 | 1.88 | None | < 0.1 |

| Toluene | 2.4 | 2.38 | None | 0.5 |

| Diethyl Ether | 2.8 | 4.33 | Acceptor | 1.2 |

| Ethyl Acetate | 4.4 | 6.02 | Acceptor | 8.5 |

| Chloroform | 4.1 | 4.81 | Weak Donor | 15.0 |

| Acetone | 5.1 | 20.7 | Acceptor | 25.0 |

| Ethanol (95%) | 4.3 (for pure) | 24.55 | Donor & Acceptor | 18.0 |

| Methanol | 5.1 | 32.70 | Donor & Acceptor | 22.0 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Strong Acceptor | > 200 |

Expert Analysis:

-

Non-polar Solvents (Hexane, Toluene): These solvents primarily interact via weak London dispersion forces. The highly polar nature of the nitroimidazole derivative prevents any significant interaction, resulting in negligible solubility.

-

Moderately Polar Aprotic Solvents (Ethyl Acetate, Chloroform): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the solute. Ethyl acetate can act as a hydrogen bond acceptor for potential interactions with trace water but not directly with the solute, which lacks H-bond donors.[6][10] This explains the transition from "sparingly" to "slightly" soluble.

-

Polar Protic Solvents (Methanol, Ethanol): These alcohols are strong hydrogen bond donors and acceptors.[11] They can form hydrogen bonds with the oxygen atoms of the nitro and ester groups and the nitrogen atoms of the imidazole ring. This strong interaction facilitates dissolution, leading to good solubility.

-

Polar Aprotic Solvents (Acetone, DMSO): These solvents have high polarity and are excellent hydrogen bond acceptors but lack donor capabilities.[12][13] Dimethyl sulfoxide (DMSO) is an exceptionally strong solvent due to its very high polarity index (7.2) and dielectric constant (46.7).[5][11] It can effectively solvate the polar regions of the molecule, overcoming the crystal lattice energy of the solid and leading to very high solubility.

Standard Protocol: Equilibrium Solubility Determination

The following protocol describes the "gold standard" saturation shake-flask method for determining the equilibrium solubility of a solid compound.[4] This method is reliable and ensures that a true thermodynamic equilibrium is reached.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the shake-flask solubility assay.

Detailed Step-by-Step Methodology:

-

Materials and Reagents:

-

This compound (solid, >99% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated positive displacement pipettes

-

Microcentrifuge

-

Validated HPLC-UV method for quantification

-

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a 2 mL glass vial. "Excess" means enough solid remains undissolved at the end of the experiment (e.g., add ~20 mg to 1 mL of solvent).

-

Accurately add 1.0 mL of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare each solvent condition in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a moderate speed (e.g., 250 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by time-point sampling (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.[4]

-

-

Sampling and Dilution:

-

Immediately after centrifugation, carefully open the vial and withdraw a known volume (e.g., 100 µL) of the clear supernatant. Be careful not to disturb the solid pellet at the bottom.

-

Dispense the aliquot into a pre-filled volumetric flask or vial containing a known volume of a suitable diluent (often the HPLC mobile phase). The dilution factor should be chosen to bring the final concentration into the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC-UV method.

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of the diluted sample by interpolating from the calibration curve.

-

-

Calculation:

-

Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Report the final solubility as the mean ± standard deviation of the triplicate measurements.

-

Conclusion and Future Directions